Compound Description: PQS is a sulfonamide derivative studied for its corrosion-inhibiting properties on mild steel in hydrochloric acid. [] It exhibited 98.7% inhibition efficiency at a 40 ppm concentration at 303 K, suggesting its potential as a corrosion decelerator. [] DFT studies provided theoretical support for its interaction with mild steel surfaces. []
Compound Description: MQS is another sulfonamide derivative investigated alongside PQS for its corrosion inhibition properties. [] Although it exhibited relatively lower inhibition efficiency (96.8% at 40 ppm, 303 K) compared to PQS, [] MQS demonstrated the influence of structural modifications on the effectiveness of corrosion inhibition.
Compound Description: This compound is the active ingredient in a liquid formulation designed for plant protection. [] Its specific agrochemical properties remain undisclosed in the provided abstract.
Compound Description: This class of compounds was synthesized using a Palladium-catalyzed Buchwald-Hartwig reaction, demonstrating the versatility of this reaction in forming carbon-nitrogen bonds for the development of novel compounds. [] These compounds were screened for their antibacterial and antifungal activities. []
Compound Description: This compound serves as a key intermediate in synthesizing disubstituted alkyl 4(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives, [] which were investigated for anti-ulcer activity. []
Compound Description: This series of compounds represents a novel set of derivatives incorporating a complex heterocyclic system with a benzene-sulfonamide core. [] Specific details about their biological activity or applications are not provided in the abstract.
Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial and antioxidant activities. [] The specific compounds, N-(7bromo-1, 3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide and 4bromo-N-(7-methyl-1, 3-benzoxazol-2-yl) benzene-1sulfonamide, exhibited pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: This specific compound's crystal structure has been characterized, revealing details about its conformation and intermolecular interactions. [] No biological activity data is presented in the abstract.
Compound Description: The crystal structure of this compound reveals its molecular conformation and intermolecular interactions. [] The abstract does not provide information about its biological activity.
Compound Description: This compound has been characterized through its crystal structure, providing insights into its conformation and intermolecular interactions. [] No information about its biological activity is available in the provided abstract.
Compound Description: The crystal structure of this compound has been elucidated, revealing information about its molecular conformation and intermolecular interactions. [] Biological activity data is not provided in the abstract.
Compound Description: Crystal structure analysis has been performed on this compound, revealing insights into its conformation and intermolecular interactions. [] No information about its biological activity is available in the abstract.
Compound Description: Identified as an impurity during Baricitinib synthesis, BCL forms through a plausible lactonization mechanism. [] It serves as a reference standard for ensuring Baricitinib purity during drug development. []
Compound Description: BCD represents another impurity detected during the synthesis of Baricitinib. [] Similar to BCL, it acts as a reference standard for ensuring the purity of Baricitinib during pharmaceutical development. []
Compound Description: BHM, another impurity found in Baricitinib synthesis, [] is crucial as a reference standard to ensure drug purity during development. []
Compound Description: The crystal structure of this compound has been resolved, providing information about its conformation and intermolecular interactions. [] Biological activity data is not included in the abstract.
Compound Description: This series of compounds, synthesized from a quinazolinone-based intermediate, was designed and evaluated for their anti-ulcer properties. [] The inclusion of the 1,4-dihydropyridine scaffold, often found in calcium channel blockers, suggests a potential mechanism of action for these compounds.
Compound Description: This compound, developed from a PDE5 inhibitor scaffold, functions as a highly selective PDE10A inhibitor. [] Its efficacy in a rat conditioned avoidance response (CAR) test suggests its potential as a therapeutic agent for psychosis, particularly schizophrenia. []
Compound Description: These derivatives, containing a tetrahydropyridine ring, have shown anti-inflammatory and anticancer activities. [] The specific compound N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide exhibited the most potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cancer cell lines. []
Compound Description: This compound is a high-affinity antagonist selective for the κ-opioid receptor (KOR). [, ] It demonstrated antidepressant-like effects, attenuated stress-induced behaviors, and showed potential in treating cocaine-seeking behavior. [, ]
Compound Description: This compound is an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in treating certain cancers. [] It's also considered a genotoxic impurity during Imatinib synthesis. []
Compound Description: This compound is another genotoxic impurity identified during the synthesis of Imatinib. [] Its presence necessitates careful control during Imatinib production to ensure drug safety.
Compound Description: SPIII-5ME-AC is an isatine-sulfonamide derivative that demonstrates HIV integrase inhibitory activity in both overall and strand transfer reactions. []
Compound Description: SPIII-5Cl-BZ is another isatine-sulfonamide derivative synthesized and evaluated for anti-HIV activity. [] It exhibits 36% maximum protection against HIV-1 at a sub-toxic concentration. []
Compound Description: This group of compounds, synthesized via a Mannich reaction, was investigated for its antibacterial and antifungal activities. [] The specific details regarding their activity profiles are not available in the provided abstract.
(Guaiazulen-1-yl)-1H-pyrroles
Compound Description: This class of compounds, featuring a guaiazulene moiety, was synthesized using the Paal-Knorr reaction. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its conformation and intermolecular interactions. [] No data regarding its biological activity is provided.
Compound Description: This class of quinazoline derivatives, along with their nitric oxide-releasing counterparts, were synthesized and evaluated for their anti-inflammatory activity. []
Compound Description: These compounds, designed as nitric oxide (NO) donor hybrids, were synthesized and evaluated for their anti-inflammatory activity and NO release properties. [] The NO-releasing capability of these compounds was correlated with their gastric protective activity. []
Compound Description: These novel NO-hybrid molecules were synthesized and tested for their anti-inflammatory activity and nitric oxide release. [] The study found that the introduction of the NO-releasing moiety led to a reduction in COX-1 inhibitory activity compared to the parent sulfonamides, suggesting a potential for reduced gastric ulcerative side effects. []
Compound Description: This compound represents a novel building block for the synthesis of potential antiproliferative agents. [] Derivatives of this compound exhibited potent in vitro activity against human leukemia cell lines (K562 and Reh). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.